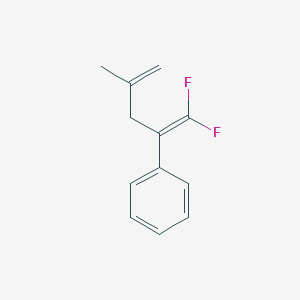
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene is a chemical compound with the molecular formula C12H12F2 It is characterized by the presence of a benzene ring substituted with a difluoromethylene group and a methylpenta-1,4-dien-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzene derivative with a difluoromethylene-containing reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The difluoromethylene and methylpenta-1,4-dien-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methylpenta-1,4-dien-2-yl group also contributes to the compound’s overall reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-methylpenta-1,3-dien-2-yl)benzene: Similar in structure but lacks the difluoromethylene group.
1,1-difluoro-4-phenylpent-1-ene: Contains a phenyl group instead of the benzene ring.
4-methylpenta-1,2-diene: Similar in structure but with different positioning of double bonds.
Uniqueness
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene is unique due to the presence of both the difluoromethylene and methylpenta-1,4-dien-2-yl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .
Properties
CAS No. |
89264-13-1 |
|---|---|
Molecular Formula |
C12H12F2 |
Molecular Weight |
194.22 g/mol |
IUPAC Name |
(1,1-difluoro-4-methylpenta-1,4-dien-2-yl)benzene |
InChI |
InChI=1S/C12H12F2/c1-9(2)8-11(12(13)14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
MUVGTRBXHAEQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=C(F)F)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















